6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline -

6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3971728
CAS Number:
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) found in the heart's sinus node. It's being developed for potential use in treating stable angina and atrial fibrillation. []

Relevance: YM758 shares the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the target compound, indicating a close structural relationship. Both compounds belong to the tetrahydroisoquinoline class. The differences lie in the substituents at the 2-position of the tetrahydroisoquinoline ring. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a metabolite of YM758 identified in human urine and plasma. []

Relevance: Similar to YM758, YM-252124 exhibits structural similarities to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Both compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The variation lies in the substituents at the 2-position. []

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is another human metabolite of YM758 found in urine and plasma. []

Relevance: YM-385459 is structurally related to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline as they both share the 6,7-dimethoxy-tetrahydroisoquinoline core. The difference, again, lies in the substituent at the 2-position. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

Compound Description: YM-385461 is a metabolite of YM758 detected in human plasma. Unlike the other metabolites, it was not found in urine. []

Relevance: YM-385461 is structurally distinct from 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. It lacks the tetrahydroisoquinoline core, suggesting a more distant relationship despite originating from the same parent compound, YM758. []

1-(2-Aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds were used as precursors in the Pschorr reaction, aiming to synthesize dienones coupled between the 8a- and 2′-positions. []

Relevance: These compounds share the tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The variations are primarily in the substituents at the 1-position of the tetrahydroisoquinoline ring. []

Thalicsimidine (XIXa)

Compound Description: Thalicsimidine is a natural alkaloid synthesized via the Pschorr reaction using a 1-(2-amino-benzyl)-1,2,3,4-tetrahydroisoquinoline derivative. []

Relevance: Thalicsimidine is a complex alkaloid incorporating the 1,2,3,4-tetrahydroisoquinoline moiety also present in 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This structural similarity highlights their shared chemical lineage. []

Compound Description: These compounds were products of the Pschorr reaction involving specific 1-(2-aminobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives. []

Relevance: Similar to Thalicsimidine, these compounds also contain the tetrahydroisoquinoline core found in 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, emphasizing the versatility of this scaffold in alkaloid chemistry. []

Compound Description: These were unexpected products obtained from the Pschorr reactions of specific 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline derivatives. []

Relevance: Despite being unexpected products, these compounds retain the tetrahydroisoquinoline core, showcasing its resilience and highlighting the structural connection to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. []

(±)-6,7-Dialkoxy-2-methyl-3-aryl-4-methoxycarbonyl-1,2,3,4-tetrahydro-isochinolines (2)

Compound Description: These compounds are synthesized by reacting methyl esters of (±)-3-amino-2,3-diarylpropionic acids with formaldehyde and formic acid. They represent a class of tetrahydroisoquinolines. []

Relevance: These compounds share the core tetrahydroisoquinoline structure with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, albeit with variations in substituents. This underscores the importance of the tetrahydroisoquinoline scaffold in synthetic chemistry. []

(±)-6,7-Dialkoxy-2-methyl-3-aryl-4-hydroxymethyl-1,2,3,4-tetrahydroisoquinolines (3)

Compound Description: These are derivatives of compounds (2), formed by reduction with lithium aluminum hydride. They exemplify chemical modifications possible on the tetrahydroisoquinoline scaffold. []

Relevance: The presence of the tetrahydroisoquinoline core in these compounds further emphasizes the structural connection to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, demonstrating a broader family of related structures. []

2-Acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (3)

Compound Description: This compound emerged as a potent anticonvulsant agent and a noncompetitive AMPAR antagonist. Its discovery was aided by a 3D ligand-based pharmacophore model. []

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituents at the 1 and 2 positions, indicating similar structural features and potential for comparable biological activities. []

trans-2-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735) (4)

Compound Description: Identified through virtual screening, PD00735 showed promising anticonvulsant efficacy. Its discovery prompted further exploration of structural modifications within the isoquinolinonic acid class. []

Relevance: While structurally distinct from 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, PD00735 belongs to the broader isoquinoline family. This connection highlights the potential of exploring variations within this class for developing new therapeutic agents. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This series of compounds was designed as potential P-glycoprotein (P-gp) modulators for combating multidrug resistance in cancer. []

Relevance: This series shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, illustrating the significance of this scaffold in drug design. The difference lies in the substituents at the 2 position, indicating potential for varying pharmacological activities. []

2‐[(1‐{4‐[2‐(6,7‐Dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p-tolyl)benzamide (compound 7h)

Compound Description: Among the aforementioned series, compound 7h emerged as a potent P-gp modulator with low cytotoxicity and a long duration of action, suggesting promise for further development. []

Relevance: Similar to the broader series, compound 7h also incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, highlighting the shared structural features with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and its relevance in medicinal chemistry. []

15. 1-(2-aminobenzyl)-1,2,3,4-tetrahydro-6,8-dimethoxy-2-methylisoquinoline (IIIa), its 5,6,7-trimethoxy-(IIIb) and 6-hydroxy-7-methoxy- (IIIc) derivativesCompound Description: These compounds were subjected to the Pschorr reaction to synthesize dienones coupled between the 8a- and 2′-positions. []Relevance: These compounds share the tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. They belong to the same chemical class, highlighting their structural similarity and relevance. []

1-(2-amino-3,4,5-trimethoxyphenethyl)-(IIId) and 1-(2-amino-4-benzyloxy-3,5-dimethoxyphenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline (IIIn)

Compound Description: These compounds were also used in the Pschorr reaction but yielded abnormal products. []Relevance: These compounds share the core structure of tetrahydroisoquinoline with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Their structural similarities and participation in the same reaction as the target compound highlight their relevance to the study. []

17. 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolinesCompound Description: This class of compounds showed promising bradycardic activities and possess I(f) channel inhibitory activity. []Relevance: These compounds share the tetrahydroisoquinoline core structure with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This structural similarity is significant as it suggests potential for shared or related biological activities. []

18. (+/-)-6,7-Dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline (4)Compound Description: This compound was identified as a lead compound in a study investigating a series of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. [] Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This structural similarity makes it a relevant related compound, suggesting potential for similar biological activity or pharmacological properties. []

19. (R)-10aCompound Description: This 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative showed potent bradycardic activity in rats with minimal influence on blood pressure after oral administration and exhibited inhibition of I(f) currents. []Relevance: Although the full structure of (R)-10a is not specified, it's described as a 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative. This suggests it likely shares the tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Its potent bradycardic activity and I(f) current inhibition make it a noteworthy compound for comparison. []

20. 2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide and 2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamideCompound Description: These are specific 1,2,3,4-tetrahydroisoquinoline derivatives that are mentioned in the context of potential use as medicinal drugs. []Relevance: These compounds share the core tetrahydroisoquinoline structure with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Their identification as potential medicinal drugs emphasizes the relevance of this structural motif in drug discovery and development. []

21. 2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)Compound Description: RM273 is a fluorinated σ2 receptor ligand developed for potential use in positron emission tomography (PET) imaging of tumors. []Relevance: RM273 shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, making it a closely related compound. Their structural similarity suggests potential for overlapping biological activity, particularly concerning sigma-2 receptor binding. []

22. 1-alpha-methyl-8-methoxy-6,7-dihydroxy-1-(6,7-dimethoxy-3-phthalidyl)-1,2,3,4-tetrahydroisoquinolineCompound Description: This compound is a metabolite of noscapine, identified in rabbits and humans. []Relevance: This metabolite contains the tetrahydroisoquinoline core also present in 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This structural similarity, despite their different origins, suggests a broader relevance of the tetrahydroisoquinoline moiety in metabolism and drug design. []

24. TetrandrineCompound Description: Tetrandrine is a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra. It is known for its anti-inflammatory, immunosuppressive, and anti-tumor activities. [, ]

Relevance: Tetrandrine contains two units of tetrahydroisoquinoline, making it structurally related to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. While the target compound has only one tetrahydroisoquinoline unit, the presence of this shared motif suggests potential for overlapping biological activities or pharmacological properties. [, ]

KS-1-1 (6,7-dimethoxy-1-[[4-[5-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinyl)methyl-2-methoxy]phenoxy]benzyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline)

Compound Description: KS-1-1 is a synthetic analog of tetrandrine that exhibits potent inhibitory effects on angiogenesis. []

Relevance: KS-1-1, like tetrandrine, is a bisbenzylisoquinoline alkaloid and thus structurally related to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The shared bisbenzylisoquinoline scaffold suggests potential for similar biological activity profiles. []

KS-1-4 (6,7-dimethoxy-1-[[4-[4-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinyl)methyl]phenoxy]benzyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline)

Compound Description: KS-1-4 is another synthetic analog of tetrandrine with potent anti-angiogenic activity, particularly in diabetic models. []

Relevance: As a bisbenzylisoquinoline alkaloid, KS-1-4 shares structural similarities with both tetrandrine and 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The common structural motif suggests potential for overlapping biological activities. []

2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one and 6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one

Compound Description: These compounds are intermediates in the synthesis of 6-oxoisoaporphine, highlighting the chemical versatility of the tetrahydroisoquinoline scaffold. []

Relevance: These compounds are precursors to the isoaporphine skeleton, structurally related to tetrahydroisoquinolines. This relationship implies a potential connection to the chemical reactivity and properties of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. []

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate

Compound Description: This compound is a precursor in synthesizing 2,3-dimethoxy-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline. []

Relevance: This compound shares the 6,7-dimethoxy-tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the structural similarity between them. This similarity suggests potential for comparable chemical reactivity and might offer insights into the target compound's properties. []

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-methylphenyl)isoquinoline

Compound Description: This compound is a product of the catalytic hydrogenation of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate. []

Relevance: This compound, with its tetrahydroisoquinoline core, demonstrates structural similarities to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This shared scaffold suggests potential for similar chemical behavior and reactivity. []

5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2,3-dimethoxybenzamide (1)

Compound Description: This compound is a potent and selective σ2 receptor ligand. []

Relevance: Compound 1 shares the 6,7-dimethoxy-tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, indicating a strong structural similarity. This similarity suggests the potential for overlapping pharmacological properties, particularly regarding sigma-2 receptor binding. []

Compound Description: These analogs were designed based on compound 1 to explore the structure-activity relationship of σ2 receptor ligands. []

Relevance: These analogs, although structurally diverse, share the common feature of containing isoquinoline moieties, highlighting the importance of this structural element for σ2 receptor binding. This knowledge can be extrapolated to understand the potential biological activity of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, which also possesses an isoquinoline moiety. []

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium ion

Compound Description: This ion is a degradation product of laudanosine upon treatment with ceric ammonium nitrate. []

Relevance: This ion represents a key structural component of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the potential for similar degradation pathways or chemical reactivity. []

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (4)

Compound Description: This compound is the reduced form of 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium ion and is structurally very similar to the target compound. []

Relevance: This compound highlights the close structural similarity to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, differing only in the substituent at the 2-position. This similarity suggests potential for shared chemical properties and reactivity. []

Compound Description: These are bisbenzylisoquinoline alkaloids that undergo degradation with ceric ammonium nitrate. []

Relevance: These compounds, while structurally more complex, share the core tetrahydroisoquinoline unit with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This connection suggests potential for similar reactivity patterns with oxidizing agents. []

Compound Description: These are degradation products of tetrandrine, hernandezine, and O-methylmicranthine, respectively, upon reaction with ceric ammonium nitrate. []

Relevance: While not directly analogous in structure, the formation of these diamines from related bisbenzylisoquinoline alkaloids provides insights into the potential reactivity of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline under similar oxidative conditions. []

3-[4'-(Hydroxymethyl)phenyloxy]-4-methoxybenzyl alcohol (11)

Compound Description: This diol is another product of the degradation of bisbenzylisoquinoline alkaloids with ceric ammonium nitrate. []

Relevance: The formation of this diol, along with diamines, suggests a potential cleavage pattern for 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline when treated with strong oxidizing agents like ceric ammonium nitrate. []

37. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (1a)Compound Description: This compound is a spirocyclic compound formed by the reaction between isatin and 2-(3,4-dimethoxyphenyl)ethylamine in acidic aqueous solution. []

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, demonstrating their structural similarity and potential for similar reactivity. []

38. 6-Hydroxy-7-methoxy- and 8-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (1b and 1c)Compound Description: These are isomeric spirocyclic compounds formed by reacting isatin with 2-(3-hydroxy-4-methoxyphenyl)ethylamine. []

Relevance: These compounds share the tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the structural similarities and potential for similar chemical reactivity and properties. []

39. 6-Hydroxy-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (3b)Compound Description: This compound forms alongside spirocyclic compounds when a mixture of 2-(3-hydroxy-4-methoxyphenyl)ethylamine and benzylamine reacts with isatin. []

Relevance: Compound 3b shares the tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the potential for similar chemical reactivity. The co-formation of this compound with spirocyclic derivatives suggests potential alternative reaction pathways for the target compound with similar reagents. []

1-(5'-Benzyloxy-2'-bromo-4'-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (V)

Compound Description: This compound is a synthetic precursor to several other tetrahydroisoquinoline derivatives, including dl-laurotetanine and dl-schefferine. []

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Its use in synthesizing other biologically active compounds highlights the versatility of this scaffold. []

12-Bromoschefferine (VII)

Compound Description: This compound is a by-product of the debenzylation of compound (V) and also a product of the photolysis of (IV). []

Relevance: 12-Bromoschefferine contains the tetrahydroisoquinoline core, linking it structurally to 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Its presence in various reactions showcases the potential reactivity and transformations possible with this scaffold. []

Compound Description: These are tetrahydroisoquinoline alkaloids synthesized via photolytic methods, highlighting the significance of this scaffold in natural product synthesis. []

Relevance: These alkaloids share the tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, emphasizing the relevance of this structure in natural product chemistry. Their synthesis via photolysis suggests a potential reaction pathway to explore for the target compound. []

1-(3'-Hydroxy-4'-methoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (VIII)

Compound Description: This compound is another product identified in the photolysis reaction that leads to the synthesis of dl-laurotetanine, dl-schefferine, and dl-corytenchine. []

Relevance: Compound (VIII) shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, demonstrating the structural similarity between them. This shared structure suggests the potential for similar chemical reactivity and highlights the versatility of the tetrahydroisoquinoline scaffold. []

44. 1-(3'-Bromo-4'-benzyloxy)benzyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (VIII)Compound Description: This compound is a key intermediate in the total synthesis of liensinine. []Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, showcasing its significance as a building block in the synthesis of natural products with potential biological activities. []

1-(4'-Benzyloxy)benzyl-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (XV)

Compound Description: This is another key intermediate in the total synthesis of liensinine. []

Relevance: Although not directly analogous, compound (XV) shares the core tetrahydroisoquinoline structure with 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. Its use in synthesizing liensinine highlights the versatility of the tetrahydroisoquinoline scaffold and its relevance in medicinal chemistry. []

Liensinine

Compound Description: Liensinine is an alkaloid isolated from embryo loti (Nelumbo nucifera Gaertn.). []

Relevance: While not structurally identical, liensinine incorporates the tetrahydroisoquinoline unit also found in 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. This shared motif highlights the significance of this scaffold in natural product chemistry. []

1-(3,4,5-Trimethoxybenzylamino)cyclohexanecarbonitrile (2)

Compound Description: This compound was used as a starting material in a study investigating the cyclization of benzylaminoacetonitriles. []

Relevance: While structurally different from 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound shares a key structural feature: the benzylamine moiety. Understanding its cyclization patterns can offer insights into potential reactions involving the benzyl group in the target compound. []

48. 3,4-Dihydro-5,6,7-trimethoxyisoquinoline-3-spirocyclohexan-4(1H)-one (8) and 1-(3,4,5-trimethoxybenzylamino)cyclohexanecarboxamide (9)Compound Description: These compounds are products of the cyclization reaction involving compound (2). []

Relevance: These compounds, although structurally different, provide insights into the possible reactivity of benzylamine derivatives, which could be relevant to understanding the chemical behavior of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline under specific reaction conditions. []

49. 3,4-Dihydro-7-hydroxy-6,8-dimethoxyisoquinoline-3-spirocyclohexan-4(1H)-one (10)Compound Description: This compound is a major product of the cyclization of compound (2) at 50°C. []Relevance: Although structurally distinct, this compound highlights the potential for cyclization reactions involving benzylamine derivatives. This knowledge can be valuable in understanding the potential reactivity and transformation of 6,7-dimethoxy

Properties

Product Name

6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-14-15(2)19(23-3)7-6-17(14)12-22-9-8-16-10-20(24-4)21(25-5)11-18(16)13-22/h6-7,10-11H,8-9,12-13H2,1-5H3

InChI Key

DJAQVGWUBGBTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.